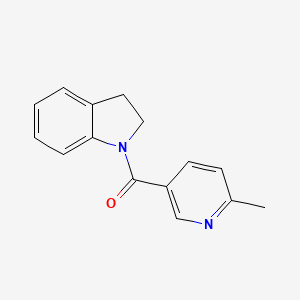
N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide, also known as FLICA, is a chemical compound that has been extensively studied for its potential use in scientific research. FLICA is a thiophene-based compound that has been found to have unique properties that make it useful in a variety of research applications. In
Mécanisme D'action
N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide works by binding to the active site of caspase-1 and undergoing a hydrolysis reaction. This reaction results in the release of a fluorescent molecule that emits a signal that can be detected using fluorescence microscopy or flow cytometry. N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide has been found to be highly selective for caspase-1 and does not interfere with other caspases or proteases.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide has been found to have minimal toxicity and does not interfere with cell viability or proliferation. It has been used in a variety of cell types, including primary cells, cell lines, and tissues. N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide has been used to study caspase-1 activity in a variety of disease models, including inflammatory bowel disease, rheumatoid arthritis, and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide is its high selectivity for caspase-1, making it a useful tool for studying caspase-1 activity in vitro and in vivo. N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide is also easy to use and can be detected using standard fluorescence microscopy or flow cytometry equipment. However, N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide has some limitations, including its relatively high cost compared to other fluorescent probes and its limited stability in aqueous solutions.
Orientations Futures
There are many potential future directions for research on N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide. One area of interest is the development of new fluorescent probes based on the N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide scaffold that can detect other enzymes or biomolecules. Another area of interest is the development of N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide-based therapies for diseases such as inflammatory bowel disease and rheumatoid arthritis. Finally, there is a need for further research on the mechanism of action of N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide and its potential interactions with other enzymes and biomolecules.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with 2-fluoroaniline. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dimethylformamide (DMF) as a solvent. The resulting product is purified by column chromatography to obtain pure N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide has been extensively studied for its potential use as a fluorescent probe for detecting caspase-1 activity. Caspase-1 is an enzyme that plays a key role in the inflammatory response and is involved in the processing of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide has been found to selectively bind to active caspase-1 and emit a fluorescent signal, making it a useful tool for studying caspase-1 activity in vitro and in vivo.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c1-8-7-10(9(2)17-8)13(16)15-12-6-4-3-5-11(12)14/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRRNWZVUDVNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2,5-dimethylthiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)




![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)



